(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH2) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetamide in the presence of a base such as piperidine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyanoenamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its inhibitory effects on certain enzymes and its potential as an anticancer agent .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the cyano group.
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.
4-Hydroxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is unique due to the presence of both cyano and enamide groups in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-15-2-1-3-16(19)14(15)10-23-13-6-4-11(5-7-13)8-12(9-20)17(21)22/h1-8H,10H2,(H2,21,22)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYHYNCNOOALL-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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